molecular formula C5H5IO2 B3193934 2-Propynoic acid, 3-iodo-, ethyl ester CAS No. 77190-24-0

2-Propynoic acid, 3-iodo-, ethyl ester

Cat. No.: B3193934
CAS No.: 77190-24-0
M. Wt: 224 g/mol
InChI Key: ONFCLMDQAGFOQB-UHFFFAOYSA-N
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Description

2-Propynoic acid, 3-iodo-, ethyl ester is an organic compound with the molecular formula C5H5IO2 and a molecular weight of 224 g/mol . This compound is characterized by the presence of an iodine atom attached to the third carbon of the propynoic acid backbone, with an ethyl ester functional group. It is a derivative of propynoic acid and is known for its unique reactivity due to the presence of the iodine atom and the triple bond in the propynoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynoic acid, 3-iodo-, ethyl ester typically involves the iodination of ethyl propynoate. One common method includes the reaction of ethyl propynoate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via electrophilic addition of iodine to the triple bond, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.

    Addition Reactions: The triple bond in the propynoic acid moiety can participate in addition reactions with various electrophiles such as halogens, hydrogen halides, and other reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium thiolate, sodium amide, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Electrophilic Addition: Reagents like bromine, chlorine, or hydrogen halides in solvents such as dichloromethane or chloroform.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Formation of substituted propynoic acid esters.

    Addition Reactions: Formation of dihaloalkanes or haloalkenes.

    Oxidation and Reduction Reactions: Formation of carboxylic acids, alkenes, or alkanes.

Scientific Research Applications

2-Propynoic acid, 3-iodo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, 3-iodo-, ethyl ester involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, leading to changes in their activity or function.

Comparison with Similar Compounds

    2-Propynoic acid, ethyl ester: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Bromo-2-propynoic acid, ethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-Butynoic acid, 3-iodo-, ethyl ester: Similar structure but with an additional carbon atom in the backbone, affecting its reactivity and applications.

Uniqueness: 2-Propynoic acid, 3-iodo-, ethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances its ability to undergo substitution reactions and participate in various chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

ethyl 3-iodoprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO2/c1-2-8-5(7)3-4-6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFCLMDQAGFOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466914
Record name 2-Propynoic acid, 3-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77190-24-0
Record name 2-Propynoic acid, 3-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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